What is the chemical structure of Trioxifene mesylate?
What is the chemical structure of Trioxifene mesylate?
An In-Depth Technical Guide to the Chemical Structure of Trioxifene Mesylate
Introduction
Trioxifene mesylate (developmental code LY-133,314) is a nonsteroidal selective estrogen receptor modulator (SERM) that was investigated for its potential therapeutic applications in oncology, notably for breast and prostate cancer.[1][2][3][4] As a member of the SERM class, it exhibits a complex pharmacological profile, acting as an estrogen receptor (ER) antagonist in some tissues while potentially having agonist effects in others.[5] Although its clinical development was ultimately discontinued, a thorough understanding of its chemical architecture remains crucial for researchers in medicinal chemistry and drug discovery, as it provides valuable insights into the structure-activity relationships (SAR) governing ER modulation.[2][3]
This guide provides a comprehensive examination of the chemical structure of Trioxifene mesylate, detailing its nomenclature, constituent moieties, physicochemical properties, and the structural basis for its biological activity.
Molecular Identification and Nomenclature
Precise identification is paramount in chemical and pharmaceutical sciences. Trioxifene mesylate is identified through several standardized systems, ensuring unambiguous reference in scientific literature, patents, and regulatory databases. The compound is the mesylate salt of the active free base, Trioxifene.[1][6]
| Identifier | Value |
| IUPAC Name | methanesulfonic acid;[2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone[3] |
| Systematic Name | Methanone, (3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl)(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, methanesulfonate[7][8] |
| Common Names | Trioxifene mesylate, Trioxifene mesilate[3][7] |
| Synonyms / Codes | LY-133,314, LY133314, Compound 133314[1][3][5][9] |
| CAS Number | 68307-81-3 (Mesylate Salt)[1][3][9][10] |
| CAS Number | 63619-84-1 (Trioxifene - Free Base)[1][6][11] |
| UNII (FDA) | 63ZD22G88L[10] |
Core Chemical Structure and Moieties
Trioxifene mesylate is an ionic compound composed of two distinct chemical entities: the large organic active moiety, Trioxifene, and the methanesulfonate (mesylate) counter-ion. The mesylate group is incorporated to form a salt, a common strategy in drug development to enhance the solubility, stability, and bioavailability of the active pharmaceutical ingredient.
The structure of the active moiety, Trioxifene, is characterized by several key features:
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A Dihydronaphthalene Core: This bicyclic system serves as a rigid scaffold, correctly orienting the other functional groups for optimal interaction with the estrogen receptor.
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Two Phenyl Rings: One phenyl group is substituted with a methoxy (-OCH3) group, while the other is attached to the basic side chain. These rings mimic the hydrophobic steroid core of endogenous estrogens like estradiol.
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A Ketone Linker: A carbonyl group (C=O) connects the dihydronaphthalene scaffold to one of the phenyl rings.
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An Ether-Pyrrolidine Side Chain: A flexible side chain containing an ether linkage and a terminal pyrrolidine ring is critical for its antiestrogenic activity. This basic amine side chain is a hallmark of many SERMs, including Tamoxifen, and is essential for its antagonistic profile in tissues like the breast.
Physicochemical and Structural Data
The precise chemical composition and stereochemistry are fundamental to a molecule's identity and function. Trioxifene is an achiral molecule, meaning it does not have a non-superimposable mirror image and will not rotate plane-polarized light.[7][8][11]
| Property | Trioxifene (Active Moiety) | Trioxifene Mesylate (Salt) |
| Molecular Formula | C30H31NO3[1][6][7][11][12] | C31H35NO6S or C30H31NO3.CH4O3S[3][5][7][8] |
| Molecular Weight | 453.58 g/mol [1][6][7][12] | 549.68 g/mol [3][7][8] |
| Stereochemistry | Achiral[7][8][11] | Achiral[7][8] |
| Defined Stereocenters | 0[7][8][11] | 0[7][8] |
For computational chemistry and database interoperability, linear text-based representations of the structure are essential.
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SMILES (Simplified Molecular Input Line Entry System): COc1ccc(cc1)C2=C(c3ccccc3CC2)C(=O)c4ccc(cc4)OCCN5CCCC5.CS(=O)(=O)O[5][7]
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InChI (International Chemical Identifier): InChI=1S/C30H31NO3.CH4O3S/c1-33-25-13-8-23(9-14-25)28-17-12-22-6-2-3-7-27(22)29(28)30(32)24-10-15-26(16-11-24)34-21-20-31-18-4-5-19-31;1-5(2,3)4/h2-3,6-11,13-16H,4-5,12,17-21H2,1H3;1H3,(H,2,3,4)[3][7][8]
Structure-Activity Relationship and Biological Context
Trioxifene's chemical structure directly dictates its biological function as a SERM. Its classification places it within a specific branch of hormonal antineoplastic agents.
The mechanism of action is rooted in its three-dimensional shape, which allows it to competitively bind to the ligand-binding domain of estrogen receptor alpha (ERα).[1][2][4][13] Upon binding, the bulky pyrrolidine-containing side chain is thought to project from the binding pocket in a manner that prevents the receptor from adopting its active conformation. This steric hindrance disrupts the recruitment of co-activator proteins necessary for gene transcription, leading to an antagonistic effect and blocking the proliferative signals of estradiol in ER-positive cells.[1][4][13]
This competitive inhibition of estradiol binding is the basis for its investigation as a treatment for hormone-sensitive cancers.[2] Like other SERMs, Trioxifene exhibits mixed agonist-antagonist actions, meaning its effect is tissue-dependent.[5] This duality is a defining characteristic of the SERM class, differentiating them from pure antiestrogens.
Conclusion
The chemical structure of Trioxifene mesylate is a carefully designed architecture that balances a rigid hydrophobic scaffold with a flexible, functionally critical side chain. Its identity is precisely defined by systematic nomenclature and unique chemical identifiers. As a salt, its formulation is optimized for pharmaceutical applications. The molecule's nonsteroidal framework, coupled with its basic side chain, enables it to function as a selective estrogen receptor modulator by competitively binding to ERα and antagonizing estrogen-mediated gene expression. A deep understanding of this structure provides a foundational basis for the rational design of new endocrine therapies and for interpreting the biological activity of other compounds in its class.
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Lee, R. W., Buzdar, A. U., Blumenschein, G. R., & Hortobagyi, G. N. (1986). Trioxifene mesylate in the treatment of advanced breast cancer. Cancer, 57(1), 40–43. Retrieved from [Link]
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Neubauer, B. L., McNulty, A. M., Chedid, M., et al. (2003). The selective estrogen receptor modulator trioxifene (LY133314) inhibits metastasis and extends survival in the PAIII rat prostatic carcinoma model. Cancer Research, 63(18), 6056–6062. Retrieved from [Link]
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Witte, R. S., Pruitt, B., Tormey, D. C., et al. (1986). A phase I/II investigation of trioxifene mesylate in advanced breast cancer. Clinical and endocrinologic effects. Cancer, 57(1), 34–39. Retrieved from [Link]
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Neubauer, B. L., McNulty, A. M., Chedid, M., et al. (2003). The Selective Estrogen Receptor Modulator Trioxifene (LY133314) Inhibits Metastasis and Extends Survival in the PAIII Rat Prostatic Carcinoma Model. Cancer Research, 63(18), 6056-6062. Retrieved from [Link]
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